molecular formula C14H16N2O2 B2879964 N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide CAS No. 2411257-76-4

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide

Cat. No. B2879964
CAS RN: 2411257-76-4
M. Wt: 244.294
InChI Key: IYJZJJIBMXIJPN-UHFFFAOYSA-N
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Description

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is also known by its chemical name, CP-544326, and is a potent antagonist of the histamine H3 receptor.

Mechanism of Action

The mechanism of action of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the inhibition of the histamine H3 receptor. This receptor is located in the central nervous system and is involved in the regulation of histamine release, as well as the release of other neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting the histamine H3 receptor, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide can modulate the release of these neurotransmitters, leading to various physiological effects.
Biochemical and Physiological Effects
N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory, reduce inflammation, and modulate the release of various neurotransmitters. Additionally, N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been shown to have potential applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide in lab experiments is its potent and selective inhibition of the histamine H3 receptor. This allows researchers to study the effects of histamine modulation on various physiological processes, without the interference of other neurotransmitters. However, one limitation of using this compound is its relatively high cost and limited availability, which can make it difficult for some researchers to obtain.

Future Directions

There are several future directions for the research and development of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide. One potential direction is the development of new drugs based on this compound, which could have potential applications in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide, as well as its potential side effects and limitations. Finally, the development of new synthesis methods and purification techniques could help to improve the availability and affordability of this compound for scientific research.

Synthesis Methods

The synthesis method of N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide involves the reaction of 3-(1-Cyanopropoxy)benzaldehyde with propargylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired product, which can be purified through various chromatographic techniques.

Scientific Research Applications

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide has been widely used in scientific research due to its potential applications in the development of new drugs. This compound has been shown to be a potent antagonist of the histamine H3 receptor, which is involved in the regulation of various physiological processes, including neurotransmitter release, hormone secretion, and immune function.

properties

IUPAC Name

N-[[3-(1-cyanopropoxy)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2/c1-3-12(9-15)18-13-7-5-6-11(8-13)10-16-14(17)4-2/h4-8,12H,2-3,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJZJJIBMXIJPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OC1=CC=CC(=C1)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[3-(1-Cyanopropoxy)phenyl]methyl]prop-2-enamide

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